2-((5-amino-4H-1,2,4-triazol-3-yl)thio)-1-(3-chlorophenyl)ethanone
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Overview
Description
2-((5-amino-4H-1,2,4-triazol-3-yl)thio)-1-(3-chlorophenyl)ethanone is a synthetic organic compound that features a triazole ring, a thioether linkage, and a chlorophenyl group. Compounds with such structures are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-amino-4H-1,2,4-triazol-3-yl)thio)-1-(3-chlorophenyl)ethanone typically involves the following steps:
Formation of the Triazole Ring: This can be achieved by reacting hydrazine derivatives with carbon disulfide and an appropriate amine.
Thioether Formation: The triazole compound is then reacted with a chlorophenyl ethanone derivative under basic conditions to form the thioether linkage.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the ketone group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
Studies may focus on its potential as an antimicrobial or antifungal agent due to the presence of the triazole ring, which is known for such activities.
Medicine
Research may explore its potential as an anticancer agent, given the structural features that are often associated with bioactivity.
Industry
The compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((5-amino-4H-1,2,4-triazol-3-yl)thio)-1-(3-chlorophenyl)ethanone would depend on its specific biological target. Generally, triazole-containing compounds may inhibit enzymes or interfere with cellular processes by binding to specific molecular targets, disrupting normal function.
Comparison with Similar Compounds
Similar Compounds
2-((5-amino-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone: Lacks the chlorine atom on the phenyl ring.
2-((5-amino-4H-1,2,4-triazol-3-yl)thio)-1-(4-chlorophenyl)ethanone: Chlorine atom is positioned differently on the phenyl ring.
Uniqueness
The presence of the 3-chlorophenyl group may confer unique biological activities or chemical reactivity compared to similar compounds without the chlorine atom or with the chlorine in a different position.
Properties
Molecular Formula |
C10H9ClN4OS |
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Molecular Weight |
268.72 g/mol |
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(3-chlorophenyl)ethanone |
InChI |
InChI=1S/C10H9ClN4OS/c11-7-3-1-2-6(4-7)8(16)5-17-10-13-9(12)14-15-10/h1-4H,5H2,(H3,12,13,14,15) |
InChI Key |
UMGXEOOJJQHFPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)CSC2=NNC(=N2)N |
Origin of Product |
United States |
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